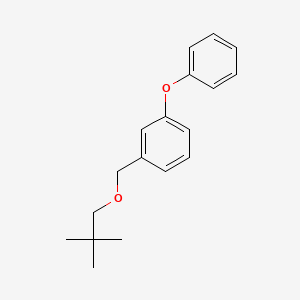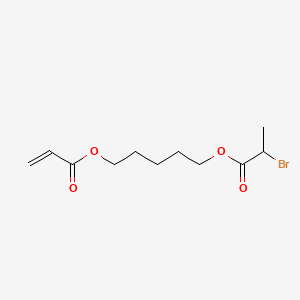
5-(2-Bromo-1-oxopropoxy)pentyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromo-1-oxopropoxy)pentyl acrylate: is an organic compound with the molecular formula C11H17BrO4 . It is a derivative of acrylate, characterized by the presence of a bromine atom and an ester group in its structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromo-1-oxopropoxy)pentyl acrylate typically involves the esterification of 5-hydroxy-pentyl acrylate with 2-bromo-propionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(2-Bromo-1-oxopropoxy)pentyl acrylate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Polymerization Reactions: The acrylate group in the compound can undergo free radical polymerization to form polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and primary amines.
Polymerization: Free radical initiators such as benzoyl peroxide or azobisisobutyronitrile are used.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: 5-(2-Bromo-1-oxopropoxy)pentyl acrylate is used as a monomer in the synthesis of polymers with specific properties. These polymers are used in coatings, adhesives, and sealants .
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems. The ester linkage in the compound can be hydrolyzed under physiological conditions, releasing active pharmaceutical ingredients in a controlled manner .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. These materials are used in various applications, including automotive coatings, electronics, and packaging .
Mecanismo De Acción
The mechanism of action of 5-(2-Bromo-1-oxopropoxy)pentyl acrylate primarily involves its reactivity towards nucleophiles and free radicals. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the acrylate group participates in free radical polymerization. The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, releasing the corresponding alcohol and carboxylic acid .
Comparación Con Compuestos Similares
- 5-(2-Chloro-1-oxopropoxy)pentyl acrylate
- 5-(2-Iodo-1-oxopropoxy)pentyl acrylate
- 5-(2-Fluoro-1-oxopropoxy)pentyl acrylate
Comparison: 5-(2-Bromo-1-oxopropoxy)pentyl acrylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity in nucleophilic substitution reactions and polymerization processes. The choice of halogen affects the rate of reaction and the stability of the resulting products .
Propiedades
Número CAS |
94023-68-4 |
|---|---|
Fórmula molecular |
C11H17BrO4 |
Peso molecular |
293.15 g/mol |
Nombre IUPAC |
5-prop-2-enoyloxypentyl 2-bromopropanoate |
InChI |
InChI=1S/C11H17BrO4/c1-3-10(13)15-7-5-4-6-8-16-11(14)9(2)12/h3,9H,1,4-8H2,2H3 |
Clave InChI |
ILSWEUDQMRFOAY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)OCCCCCOC(=O)C=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


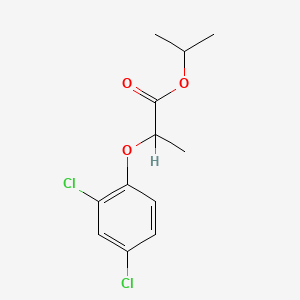


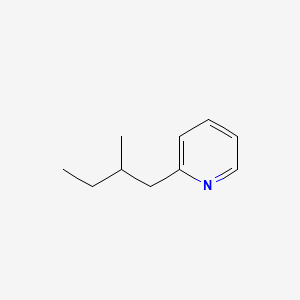
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
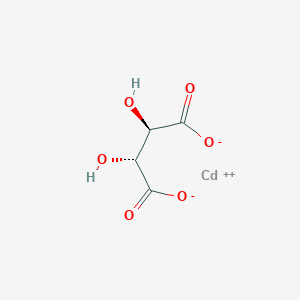
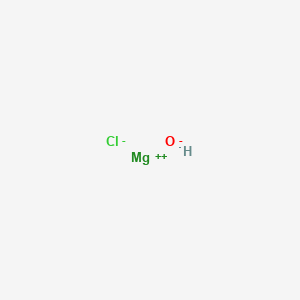
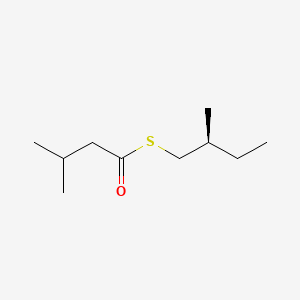
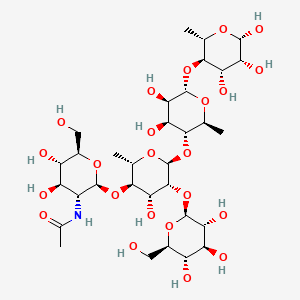
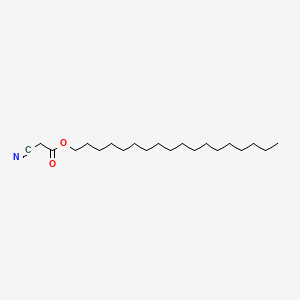
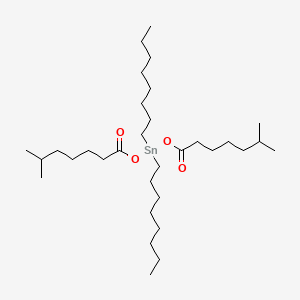

![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
